REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[CH:3]1[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][C:4]1([CH3:19])[CH3:18]>CO.[Pd]>[CH3:1][N:2]([CH3:20])[CH:3]1[C:4]([CH3:19])([CH3:18])[CH2:5][NH:6][CH2:7]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CNCC1(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3479 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |